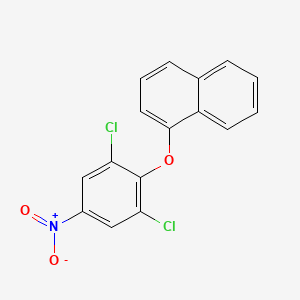
Benzene, 1,2,4-trimethyl-5-(trichloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- is an organic compound with the chemical formula C10H11Cl3. It is a derivative of benzene, characterized by the presence of three methyl groups and one trichloromethyl group attached to the benzene ring. This compound is part of the aromatic hydrocarbon family and is known for its distinct chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- typically involves the chlorination of 1,2,4-trimethylbenzene. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction is usually performed at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods: Industrially, Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- can be produced by the catalytic chlorination of 1,2,4-trimethylbenzene. The process involves the use of a catalyst, such as ferric chloride (FeCl3), to enhance the reaction rate and yield. The reaction is conducted in a chlorination reactor, where the temperature and pressure are carefully controlled to optimize the production of the desired compound.
Types of Reactions:
Oxidation: Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can also undergo reduction reactions, where the trichloromethyl group can be reduced to a methyl group. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions involve the replacement of one or more hydrogen atoms with other functional groups. For example, nitration of the compound can be achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of 1,2,4-trimethylbenzene.
Substitution: Formation of nitro derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- involves its interaction with molecular targets and pathways within biological systems. The trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,2,4-trimethyl-:
Benzene, 1,2,5-trimethyl-: Another isomer of trimethylbenzene with different substitution patterns.
Benzene, 1,3,5-trimethyl-:
Uniqueness: Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This unique structure allows it to participate in specific chemical reactions and exhibit particular biological activities that are not observed in its analogs.
Eigenschaften
CAS-Nummer |
58085-75-9 |
|---|---|
Molekularformel |
C10H11Cl3 |
Molekulargewicht |
237.5 g/mol |
IUPAC-Name |
1,2,4-trimethyl-5-(trichloromethyl)benzene |
InChI |
InChI=1S/C10H11Cl3/c1-6-4-8(3)9(5-7(6)2)10(11,12)13/h4-5H,1-3H3 |
InChI-Schlüssel |
WKOHTUHEMKQCIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)C(Cl)(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14609476.png)

![Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B14609488.png)

![2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14609505.png)
![[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)]](/img/structure/B14609514.png)

![4-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]-9H-carbazole](/img/structure/B14609525.png)
![1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl-](/img/structure/B14609530.png)



![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)
